2-Bromo-naphtho[2,3-b]furan-4,9-dione
CAS No.:
Cat. No.: VC14197862
Molecular Formula: C12H5BrO3
Molecular Weight: 277.07 g/mol
* For research use only. Not for human or veterinary use.
![2-Bromo-naphtho[2,3-b]furan-4,9-dione -](/images/structure/VC14197862.png)
Specification
Molecular Formula | C12H5BrO3 |
---|---|
Molecular Weight | 277.07 g/mol |
IUPAC Name | 2-bromobenzo[f][1]benzofuran-4,9-dione |
Standard InChI | InChI=1S/C12H5BrO3/c13-9-5-8-10(14)6-3-1-2-4-7(6)11(15)12(8)16-9/h1-5H |
Standard InChI Key | TWHCOSZEYZCNSM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a naphthalene ring system fused to a furan moiety, creating a planar, conjugated system that facilitates electron delocalization. The bromine atom at position 2 and the two ketone groups at positions 4 and 9 introduce both steric and electronic modifications that influence reactivity and biological interactions .
Table 1: Key physicochemical properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₅BrO₃ | |
Molecular Weight | 277.07 g/mol | |
IUPAC Name | 2-bromobenzo[f]benzofuran-4,9-dione | |
SMILES Notation | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Br |
The planar structure and electron-deficient quinoid system enable participation in redox reactions, a feature exploited in its biological activity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies confirm the regioselectivity of substituents, with single-crystal X-ray diffraction validating the 2-bromo configuration . Infrared (IR) spectroscopy reveals strong carbonyl stretches at 1670–1700 cm⁻¹, consistent with the quinone moiety.
Synthesis Methodologies
Traditional Cyclization Approaches
Early syntheses relied on cyclization of alkylated 1,4-naphthoquinones. For example, 2-phenylthio-1,4-naphthoquinones undergo lithium enolate-mediated alkylation, followed by bromine-induced cyclization in acetic acid to yield naphthofuran derivatives. While effective, these methods often require harsh conditions and produce stoichiometric waste .
Table 2: Comparison of synthesis methods
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Bromine cyclization | Br₂, AcOH, 80°C | 60–75 | |
Pd/C reverse hydrogenolysis | Pd/C, H₂O, 100°C | 85–92 | |
Visible-light photocatalysis | Ru(bpy)₃²⁺, MeCN, blue LED | 78–88 |
Advanced Catalytic Methods
Palladium-catalyzed reverse hydrogenolysis represents a breakthrough, enabling waste-free synthesis. Using Pd/C under aqueous conditions, 2-hydroxy-1,4-naphthoquinones couple with olefins to form the target compound while releasing H₂ gas . This method achieves yields exceeding 85% and is scalable for industrial applications .
Photocatalytic Innovations
Visible-light-mediated [3+2] cycloadditions offer regioselective access to naphthofuranquinones. Using Ru(bpy)₃²⁺ as a photocatalyst, 2-hydroxy-1,4-naphthoquinones react with alkynes under blue LED irradiation, producing 2-bromo derivatives in 78–88% yields . This method excels in functional group tolerance, accommodating electron-withdrawing and donating substituents .
Biological Activities and Mechanisms
Antimicrobial Properties
2-Bromo-naphtho[2,3-b]furan-4,9-dione exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 μg/mL . The bromine atom enhances membrane permeability by interacting with lipid bilayers, while the quinone moiety generates reactive oxygen species (ROS) that disrupt microbial homeostasis .
Table 3: Antimicrobial activity profile
Recent Research Advancements
Regioselective Functionalization
Recent work has focused on diversifying the naphthofuran scaffold. For instance, Suzuki-Miyaura coupling reactions introduce aryl groups at position 3, yielding analogs with enhanced pharmacokinetic profiles . Computational studies using density functional theory (DFT) predict that electron-donating substituents at position 3 improve solubility without compromising activity .
Green Chemistry Applications
The adoption of solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling 2-hydroxy-1,4-naphthoquinones with KBr in the presence of Pd/C achieves 90% conversion within 2 hours, demonstrating the feasibility of sustainable large-scale production .
Applications in Drug Development
Lead Optimization
Structural modifications, such as replacing bromine with chlorine or methoxy groups, have generated derivatives with improved oral bioavailability. A 2025 study reported a chloro-analog with 3-fold higher plasma exposure in murine models compared to the parent compound .
Combination Therapies
Synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) highlight potential for combination regimens. Sub-inhibitory concentrations of 2-bromo-naphthofuranquinone reduce MRSA biofilm formation by 60%, enhancing β-lactam efficacy .
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